Cas no 3130-18-5 (Hexanedioic acid,1,6-di-6-oxabicyclo[3.1.0]hex-2-yl ester)

Hexanedioic acid,1,6-di-6-oxabicyclo[3.1.0]hex-2-yl ester structure
3130-18-5 structure
Product Name:Hexanedioic acid,1,6-di-6-oxabicyclo[3.1.0]hex-2-yl ester
N.o CAS:3130-18-5
MF:C20H30O6
MW:366.448606967926
CID:294876
PubChem ID:18410
Update Time:2025-04-19

Hexanedioic acid,1,6-di-6-oxabicyclo[3.1.0]hex-2-yl ester Propriedades químicas e físicas

Nomes e Identificadores

    • Hexanedioic acid,1,6-di-6-oxabicyclo[3.1.0]hex-2-yl ester
    • 6-Oxabicyclo[3.1.0]hexan-2-ol,adipate
    • Adipic acid, diester with6-oxabicyclo[3.1.0]hexan-2-ol (7CI)
    • Adipicacid, di-6-oxabicyclo[3.1.0]hex-2-yl ester (8CI)
    • Hexanedioic acid,bis(6-oxabicyclo[3.1.0]hex-2-yl) ester (9CI)
    • DTXSID5051997
    • C20H30O6
    • W-109866
    • CS-0138539
    • 7-OXABICYCLO(4.1.0)HEPTANE-3-METHANOL, ADIPATE (2:1)
    • 3006WLL1W8
    • 68924-34-5
    • TTA-26
    • BIS(3,4-EPOXYCYCLOHEXYLMETHYL) ADIPATE
    • FT-0649562
    • Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate
    • Bis((7-oxabicyclo[4.1.0]heptan-3-yl)methyl) adipate
    • DS-4148
    • Hexanedioic acid, 1,6-bis(7-oxabicyclo(4.1.0)hept-3-ylmethyl) ester
    • di(3,4-epoxycyclohexylmethyl) adipate
    • Hexanedioic acid, bis(7-oxabicyclo(4.1.0)hept-3-ylmethyl) ester
    • bis-(3,4-epoxycyclohexylmethyl) adipate
    • EINECS 221-518-5
    • AKOS015839642
    • ADIPIC ACID, DIESTER WITH 7-OXABICYCLO(4.1.0)HEPTANE-3-METHANOL
    • SCHEMBL74885
    • Q18018782
    • 3130-18-5
    • Bis((3,4-epoxycyclohexyl)methyl) adipate
    • MFCD00191811
    • NS00020635
    • bis[(3,4-Epoxycyclohexyl)methyl] adipate
    • bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate
    • Hexanedioic acid, bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester
    • CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEXANOLHYDROCHLORIDE
    • UNII-3006WLL1W8
    • 3130-19-6
    • Bis((3,4-epoxycyclohexyl)methyl)adipate
    • 1,6-bis({7-oxabicyclo[4.1.0]heptan-3-yl}methyl) hexanedioate
    • Inchi: 1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2
    • Chave InChI: DJUWPHRCMMMSCV-UHFFFAOYSA-N
    • SMILES: O1C2CCC(COC(CCCCC(=O)OCC3CCC4C(C3)O4)=O)CC12

Propriedades Computadas

  • Massa Exacta: 366.20423867g/mol
  • Massa monoisotópica: 366.20423867g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 26
  • Contagem de Ligações Rotativas: 11
  • Complexidade: 474
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 6
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 77.7Ų
Fornecedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd